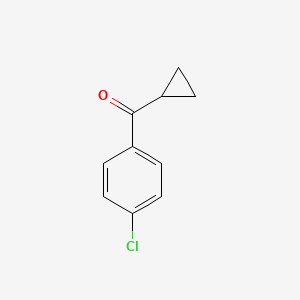

4-Chlorophenyl cyclopropyl ketone

Description

Overview of 4-Chlorophenyl Cyclopropyl (B3062369) Ketone and its Significance in Chemical Research

4-Chlorophenyl cyclopropyl ketone, with the chemical formula C₁₀H₉ClO, is an organic compound that holds a significant position as an intermediate in various fields of chemical synthesis. Its molecular structure, featuring a cyclopropyl group attached to a carbonyl carbon which is in turn bonded to a 4-chlorinated phenyl ring, gives rise to a unique conjugated system with distinct electronic properties. This compound is a member of the aryl cyclopropyl ketone family and has a molecular weight of 180.63 g/mol . nih.gov

The significance of this compound in academic and industrial research is multifaceted. It serves as a crucial building block in the synthesis of a wide array of organic compounds, including those with pharmaceutical and agrochemical applications. chemicalbook.com The presence of the ketone functional group allows it to participate in various biochemical reactions, making it a subject of interest in studies related to enzyme inhibition and protein-ligand interactions. cymitquimica.com Furthermore, the unique structural and electronic properties of the cyclopropyl ketone moiety contribute to its reactivity and make it a valuable tool for constructing complex molecular architectures. acs.orgresearchgate.net

Historical Context and Evolution of Research on Cyclopropyl Ketones

The study of cyclopropyl ketones dates back to the late 19th century, with the first preparation of cyclopropyl methyl ketone reported in 1887 through the thermal decomposition of acetylcyclopropanecarboxylic acid. chemicalbook.com Early synthesis methods, including the oxidation of cyclopropylalkenes and the reaction of cyclopropyl cyanide with Grignard reagents, were often hampered by the difficulty in preparing the starting materials and resulted in low yields. chemicalbook.com

Over the years, research has led to more efficient synthetic routes. For instance, the preparation of cyclopropyl methyl ketone from 5-chloro-2-pentanone (B45304) has been a notable advancement. orgsyn.org The development of catalytic methods, such as formal [3+2] cycloaddition reactions, has significantly expanded the utility of cyclopropyl ketones in organic synthesis. acs.orgnih.gov Initially, these advancements were largely confined to aryl cyclopropyl ketones. acs.org However, recent breakthroughs have enabled the use of alkyl cyclopropyl ketones in these reactions, opening up avenues for creating more diverse and complex sp³-rich molecular structures. acs.orgnih.gov

The introduction of functional groups, such as a hydroxyl group at the ortho-position of a donor aromatic substituent in donor-acceptor cyclopropanes, has further broadened their reactivity, allowing them to act as equivalents of other reactive species and participate in a variety of transformations. nih.gov These developments underscore the continuous evolution of research on cyclopropyl ketones, driven by the quest for more efficient and versatile synthetic methodologies.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its academic and research aspects. The subsequent sections will delve into the detailed chemical properties, synthesis methodologies, and various chemical reactions associated with this compound. The primary objectives are:

To present a thorough analysis of the chemical and physical properties of this compound.

To explore and compare different synthetic routes for its preparation.

To discuss the key chemical reactions it undergoes, highlighting its role as a synthetic intermediate.

To provide an overview of its derivatives and their significance in medicinal chemistry.

This research outline will strictly adhere to the specified topics, excluding any information on dosage, administration, or safety profiles to maintain a focused and scientifically rigorous discussion.

II. Chemical Properties of this compound

Molecular Structure and Formula

The chemical compound this compound is defined by its molecular formula, C₁₀H₉ClO. nih.govnist.gov This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom. The structure consists of a cyclopropyl ring bonded to a carbonyl group, which is in turn attached to a phenyl ring substituted with a chlorine atom at the para position.

Table 1: Chemical Identifiers and Molecular Details

| Identifier | Value |

|---|---|

| IUPAC Name | (4-chlorophenyl)-cyclopropylmethanone |

| CAS Number | 6640-25-1 |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| InChI | InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 |

| InChIKey | OPSFCTBBDIDFJM-UHFFFAOYSA-N |

Physical Properties

This compound is typically described as a white to colorless or pale yellow solid, though it can also appear as a powder, lump, or clear liquid depending on its purity and physical state. cymitquimica.comlabproinc.comtcichemicals.com

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 29-31 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.5718 | chemicalbook.com |

| Physical State | Solid | labproinc.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide key insights into its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong peak corresponding to the carbonyl (C=O) stretching vibration is a prominent feature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule. For instance, in a related compound, 1-chloro-4-(2-cyclopropyl-1-ethoxypropene-1-yl)benzene, the proton NMR spectrum shows distinct signals for the protons on the cyclopropyl ring, the aromatic ring, and the ethoxy group. google.com

III. Synthesis and Manufacturing

Common Synthetic Routes

Several methods have been developed for the synthesis of this compound. One common and efficient method involves a Grignard reaction. google.com

Grignard Reagent Method: This process begins with the formation of a Grignard reagent from para-chlorobromobenzene and magnesium metal in an ether or tetrahydrofuran (B95107) (THF) solvent. google.com This reagent is then reacted with cyclopropyl acetonitrile (B52724). The resulting mixture is heated to reflux, leading to the formation of this compound. google.com This method is noted for its simplicity, lower cost, and suitability for industrial-scale production. google.compatsnap.com A typical yield for this reaction is approximately 80%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Alternative and Patented Synthesis Methods

Alternative synthetic strategies have also been explored and patented, often aiming for shorter routes, higher yields, or the use of different starting materials.

Homer-Wadsworth-Emmons Reaction: One patented method involves the use of an α-alkoxy p-chlorobenzyl phosphonate (B1237965) and the Homer-Wadsworth-Emmons reaction. For example, a mixture of diethyl α-methoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone can be reacted in the presence of a strong base like sodium amide or potassium tert-butoxide to eventually yield a related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, after hydrolysis. google.com

From 4-Chlorobenzaldehyde (B46862): Another approach starts with 4-chlorobenzaldehyde. U.S. Patent 4,664,696 describes a multi-step synthesis where 4-chlorobenzaldehyde is first reacted with the magnesium compound of propenyl chloride. The resulting product is then cyclopropanated using methylene (B1212753) bromide and subsequently oxidized to yield this compound. google.com However, this method is considered to have a longer synthesis route and harsher reaction conditions. google.compatsnap.com

IV. Chemical Reactions and Mechanisms

Key Reactions of the Ketone Group

The ketone functional group in this compound is a primary site of reactivity, undergoing several characteristic reactions.

Oxidation: The ketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group into a secondary alcohol.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, a common reaction for ketones. cymitquimica.com

Reactions Involving the Phenyl and Cyclopropyl Moieties

The other parts of the molecule also participate in chemical transformations.

Substitution on the Phenyl Ring: The chlorine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Ring-Opening of the Cyclopropyl Group: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions. For instance, in the presence of acid catalysts, aryl cyclopropyl ketones can cyclize to form 1-tetralones. rsc.org This reaction proceeds through a cationic mechanism. rsc.org Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones can lead to the formation of densely substituted cyclopentane (B165970) structures. nih.gov This process involves the formation of a ketyl radical which can undergo reversible ring-opening. nih.gov

Role as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules.

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for the synthesis of potential therapeutic agents and agrochemicals. chemicalbook.com For example, it can be used to prepare 1-(4-chloro-phenyl-)-2-cyclopropyl-1-acetone through a reaction with monobromomethane or iodomethane. google.com

Synthesis of Derivatives: It is a starting material for producing various derivatives, such as oximes. The reaction with O-(4-nitrophenylmethyl)hydroxylamine yields (E,Z)-4-Chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime, a compound with potential applications in medicinal chemistry. ontosight.ai

V. Derivatives and Analogues in Medicinal Chemistry

Synthesis of Key Derivatives

The structural framework of this compound allows for the synthesis of various derivatives with potential biological activity.

Oxime Ethers: A notable derivative is this compound oxime O-(3-phenoxybenzyl)ether, which can be synthesized through a multi-step process. sciengine.com

Donor-Acceptor Cyclopropanes: A general method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are donor-acceptor cyclopropanes, has been developed via the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.govmdpi.com These compounds are valuable building blocks for bioactive molecules. nih.govmdpi.com

Significance of Cyclopropyl Ketone Derivatives in Drug Discovery

The cyclopropyl ketone motif and its derivatives are of significant interest in medicinal chemistry and drug discovery.

Bioactive Scaffolds: Chiral cyclopropane (B1198618) rings are considered key pharmacophores in a number of pharmaceuticals and natural products. nih.gov Optically active cyclopropyl ketones are valuable building blocks for creating libraries of compounds for drug discovery campaigns. nih.gov

Enzyme Inhibition: The ketone group can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The cyclopropyl group can provide steric hindrance, influencing the binding affinity and specificity of the compound.

Applications in Agrochemicals: Cyclopropyl methyl ketone, a related compound, is a crucial intermediate in the production of fungicides like Cyprodinil and Cyproconazole (B39007), and the herbicide Isoxaflutole. chemicalbook.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Cyclopropyl methyl ketone |

| (E,Z)-4-Chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime |

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone |

| Diethyl α-methoxy p-chlorobenzyl phosphonate |

| 1-chloro-4-(2-cyclopropyl-1-ethoxypropene-1-yl)benzene |

| This compound oxime O-(3-phenoxybenzyl)ether |

| 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes |

| 2-hydroxychalcones |

| Cyprodinil |

| Cyproconazole |

| Isoxaflutole |

| para-chlorobromobenzene |

| cyclopropyl acetonitrile |

| 5-chloro-2-pentanone |

| 4-chlorobenzaldehyde |

| propenyl chloride |

| methylene bromide |

| O-(4-nitrophenylmethyl)hydroxylamine |

| monobromomethane |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSFCTBBDIDFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216623 | |

| Record name | 4-Chlorophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-25-1 | |

| Record name | (4-Chlorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl cyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6640-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Chlorophenyl Cyclopropyl (B3062369) Ketone

Several classical organic reactions have been successfully employed for the synthesis of 4-chlorophenyl cyclopropyl ketone and its derivatives. These methods are well-documented and provide reliable pathways to the target molecule.

Grignard Reagent-Mediated Synthesis

A prominent method for the preparation of this compound involves the use of a Grignard reagent. In a typical procedure, the Grignard reagent is formed from an aryl halide, such as p-chlorobromobenzene, and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orggoogle.com This organomagnesium compound is then reacted with a cyclopropyl-containing electrophile.

One patented method describes the reaction of the Grignard reagent derived from p-chlorobromobenzene with cyclopropane (B1198618) acetonitrile (B52724). acs.orggoogle.com The reaction mixture is initially cooled, and upon addition of the cyclopropane acetonitrile solution, it is heated to reflux to drive the reaction to completion. Following an acidic workup, the desired this compound is obtained. acs.orggoogle.com This approach is noted for its simplicity and cost-effectiveness, making it suitable for industrial-scale production. acs.orggoogle.com

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Reference |

| p-Chlorobromobenzene, Magnesium | Cyclopropane acetonitrile | Diethyl ether or THF | Reflux | This compound | acs.orggoogle.com |

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation offers a direct route to aryl ketones and can be applied to the synthesis of this compound. thieme-connect.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). thieme-connect.comnrochemistry.com

In the context of synthesizing the target compound, chlorobenzene (B131634) is acylated with cyclopropanecarbonyl chloride. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group; however, due to steric hindrance from the incoming acyl group, the para-substituted product, this compound, is the major product. thieme-connect.comwikipedia.org

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Key Feature | Reference |

| Chlorobenzene | Cyclopropanecarbonyl chloride | AlCl₃ | This compound | Para-selectivity due to steric hindrance | thieme-connect.comwikipedia.org |

Reductive Amination for Derivatives

While not a direct synthesis of this compound itself, reductive amination is a crucial method for the synthesis of its amine derivatives. acs.org This reaction involves the conversion of a ketone to an amine. The ketone first reacts with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone. nih.gov Interestingly, the choice of catalyst in the reductive amination of α-carbonylcyclopropanes can lead to different products. For instance, a rhodium catalyst can yield the traditional reductive amination product, while a ruthenium catalyst can facilitate a ring-expansion to form pyrrolidine (B122466) derivatives. acs.org

| Starting Material | Reagents | Catalyst (example) | Product Type | Reference |

| This compound | Amine, Reducing Agent (e.g., NaBH₃CN) | Rhodium or Ruthenium complexes | Substituted amines or Pyrrolidines | acs.orgnih.gov |

Cyclopropanation Reactions for Core Structure Formation

Instead of starting with a pre-formed cyclopropyl group, the three-membered ring can be constructed on a precursor molecule. One such method is the cyclopropanation of an α,β-unsaturated ketone, specifically a chalcone (B49325) derivative. The required precursor, 1-(4-chlorophenyl)prop-2-en-1-one, can be subjected to a cyclopropanation reaction to form the cyclopropyl ring.

A well-established method for this transformation is the Corey-Chaykovsky reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, which acts as a methylene-transfer agent to the α,β-unsaturated system of the chalcone, thereby forming the cyclopropane ring and yielding this compound. wikipedia.orgorganic-chemistry.org The reaction is known for its high diastereoselectivity, favoring the formation of trans-substituted cyclopropanes. wikipedia.org

| Substrate | Reagent | Reaction Type | Product | Reference |

| 1-(4-Chlorophenyl)prop-2-en-1-one | Dimethyloxosulfonium methylide | Corey-Chaykovsky Reaction | This compound | wikipedia.orgorganic-chemistry.org |

Horner-Wadsworth-Emmons Reaction in Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org While not a direct route to the ketone itself, it has been ingeniously applied in a multi-step synthesis of a derivative, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.comgoogle.com

In this patented approach, an α-alkoxy p-chlorobenzyl phosphonate is reacted with cyclopropyl methyl ketone in the presence of a base. google.comgoogle.com This HWE reaction forms an alkoxy propylene (B89431) derivative. Subsequent hydrolysis of this intermediate under acidic conditions yields the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.comgoogle.com This method is highlighted for its simple process and safe operation. google.com

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Reference |

| α-Alkoxy p-chlorobenzyl phosphonate | Cyclopropyl methyl ketone | Alkoxy propylene derivative | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | google.comgoogle.com |

Novel and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental footprint. Several novel strategies have emerged that are applicable to the synthesis of this compound and related structures.

One innovative approach involves a palladium-catalyzed carbonylative cross-coupling reaction. This method couples aryl iodides with tricyclopropylbismuth (B1255716) in the presence of carbon monoxide and a palladium catalyst to afford aryl cyclopropyl ketones. thieme.de This strategy is particularly useful for substrates with electron-poor rings or sensitive functional groups that may not be compatible with traditional Friedel-Crafts conditions. thieme.de

Photocatalysis has also emerged as a powerful tool in organic synthesis. Visible-light photocatalysis can be used to initiate a formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. acs.orgnih.govnih.govnih.gov This method proceeds through a single-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent cycloaddition. acs.orgnih.gov This strategy allows for the construction of complex cyclopentane (B165970) ring systems.

Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of complex molecules, offering advantages in terms of safety, scalability, and efficiency. nih.gov While a direct flow synthesis of this compound has not been explicitly detailed, the successful application of flow chemistry in the multi-step synthesis of related complex structures, such as in a chemo-biocatalytic approach to cyproterone (B1669671) acetate (B1210297) which involves a Corey-Chaykovsky cyclopropanation step in flow, demonstrates the potential of this technology for the production of the target compound. nih.gov

| Strategy | Key Features | Potential Advantage | Reference |

| Palladium-Catalyzed Carbonylative Cross-Coupling | Uses aryl iodides and tricyclopropylbismuth. | Broader substrate scope than Friedel-Crafts. | thieme.de |

| Visible-Light Photocatalysis | [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. | Forms complex cyclopentane structures. | acs.orgnih.govnih.govnih.gov |

| Flow Chemistry | Continuous processing of reagents. | Improved safety, scalability, and efficiency. | nih.gov |

Catalytic Methods in Cyclopropyl Ketone Synthesis

Catalysts play a crucial role in the synthesis of cyclopropyl ketones, often improving reaction efficiency and conditions. In the synthesis of a related compound, 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone, a phase transfer catalyst is employed alongside a strong alkali. google.com The use of a catalyst in the subsequent reduction step with magnesium powder is also highlighted as a key feature of this method, which is reported to lower the reaction temperature and increase yield and purity. google.com

Palladium-catalyzed oxidation reactions represent another significant catalytic method for synthesizing cyclopropyl ketones from enynes. organic-chemistry.org This process involves a Pd(II/IV) catalytic cycle, which allows for the stereospecific conversion of enynes to cyclopropyl ketones with a net inversion of geometry. organic-chemistry.org The reaction typically proceeds in acetic acid at temperatures between 60–80°C. organic-chemistry.org The mechanism is believed to involve the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond. organic-chemistry.org

The Corey-Chaykovsky reaction is a well-established method for cyclopropanation. nih.govmdpi.com For instance, the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones is achieved through the cyclopropanation of 2-hydroxychalcones using trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride. nih.govmdpi.com

Biocatalytic Approaches and Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes. Engineered myoglobin (B1173299) has been utilized as a biocatalyst for the cyclopropanation of olefins using ethyl α-diazopyruvate as a carbene precursor. nih.gov This method has been shown to produce α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess. nih.gov

Green Chemistry Principles in Synthetic Route Design

While not extensively detailed for the specific synthesis of this compound in the provided search results, the principles of green chemistry are a constant consideration in modern synthetic chemistry. The use of catalysts, as mentioned previously, aligns with green chemistry principles by potentially reducing energy consumption (lower reaction temperatures) and increasing atom economy (higher yields and purity). google.com The development of biocatalytic methods also represents a move towards greener synthesis by utilizing enzymes that operate under mild conditions. nih.gov

Stereochemical Control in Synthesis

Enantioselective and Diastereoselective Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of complex molecules like cyclopropyl ketones. Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed to construct densely substituted cyclopentane structures. nih.gov This method utilizes a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, to achieve high enantioselectivity. nih.gov

In the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones via the Corey-Chaykovsky reaction, the process proceeds with retention of stereochemistry, resulting in a single diastereomer. nih.gov The trans-arrangement of donor and acceptor substituents in the cyclopropane ring has been confirmed through X-ray analysis. nih.gov

Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org While specific examples for the synthesis of this compound are not provided in the search results, the general principle involves attaching a chiral auxiliary to a substrate, performing the desired stereoselective transformation, and then removing the auxiliary. wikipedia.orgsigmaaldrich.comresearchgate.net Common chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org

Chiral catalysts are also instrumental in stereocontrol. As mentioned in the context of enantioselective photocatalysis, a chiral Lewis acid, in combination with a photocatalyst, can effectively control the stereochemistry of cycloaddition reactions involving aryl cyclopropyl ketones. nih.gov Gold-catalyzed stereoselective (4 + 4) cycloadditions have also been reported for the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, leading to chiral furan/pyrrole-containing eight-membered heterocycles with high enantiomeric excess. rsc.org

Reaction Mechanisms and Kinetic Studies

Understanding reaction mechanisms is key to optimizing synthetic routes. In the palladium-catalyzed synthesis of cyclopropyl ketones from enynes, the proposed mechanism involves a Pd(II/IV) cycle. organic-chemistry.org The key step is the nucleophilic attack of the tethered olefin on the Pd(IV)-C bond, leading to the cyclopropane ring with an inversion of stereochemistry. organic-chemistry.org

For the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones, the proposed mechanism involves the photoexcitation of a Ru(bpy)32+ catalyst, followed by electron transfer to a Lewis acid-activated ketone. nih.gov The resulting ketyl radical undergoes ring-opening and then a stepwise cycloaddition with an alkene. nih.gov Kinetic isotope effect studies support a rate-limiting intermolecular C-C bond-forming step. nih.gov

Kinetic resolution processes, such as the gold-catalyzed divergent (4 + 4) cycloaddition of 1-(1-alkynyl)cyclopropyl ketones, demonstrate highly efficient separation of enantiomers, with selectivity factors (s factor) reported to be as high as 747. rsc.org Computational calculations have been used to gain a deeper understanding of the stereoselective cycloaddition process in these reactions. rsc.org

Mechanistic Investigations of Key Transformations

The synthesis of this compound can be achieved through various synthetic routes. One of the fundamental and widely employed methods involves the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. A detailed mechanistic investigation of this transformation provides insight into the reaction intermediates and the factors governing the product formation.

The reaction typically commences with the formation of a Grignard reagent from an aryl halide, in this case, a derivative of chlorobenzene. Specifically, using para-chlorobromobenzene allows for the selective formation of the Grignard reagent at the more reactive carbon-bromine bond, leaving the chloro substituent intact. Magnesium metal reacts with the aryl bromide in an etheral solvent, such as diethyl ether or tetrahydrofuran (THF), to generate the organomagnesium halide.

The subsequent and crucial step is the nucleophilic addition of the Grignard reagent to a cyclopropyl-containing electrophile. A common precursor is cyclopropyl cyanide (cyclopropanecarbonitrile). The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This addition leads to the formation of an intermediate imine salt, which is then hydrolyzed under acidic conditions to yield the desired ketone, this compound.

A plausible mechanistic pathway for the Grignard-based synthesis is outlined below:

Step 1: Grignard Reagent Formation The reaction is initiated by the oxidative insertion of magnesium into the carbon-halogen bond of p-chlorobromobenzene.

Step 2: Nucleophilic Addition to Nitrile The formed Grignard reagent adds to the nitrile carbon of cyclopropyl cyanide.

Step 3: Hydrolysis The resulting intermediate is hydrolyzed to afford the final ketone product.

This synthetic approach is advantageous due to the ready availability of the starting materials and the robustness of the Grignard reaction. google.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Reference |

| p-Chlorobromobenzene | Cyclopropyl cyanide | Magnesium | Ether/THF | This compound | google.com |

Kinetic Resolution Studies

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org While specific kinetic resolution studies for this compound are not extensively documented in the reviewed literature, research on analogous compounds, such as 1-(1-alkynyl)cyclopropyl ketones, provides significant insights into the potential for such transformations.

A notable study demonstrates the highly efficient kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones through a gold-catalyzed divergent [4+4] cycloaddition. rsc.org This process allows for the selective reaction of one enantiomer, leading to the enrichment of the other in the unreacted starting material.

In this reported methodology, a chiral gold complex is employed as the catalyst. The differing rates of reaction for the (R)- and (S)-enantiomers of the cyclopropyl ketone with the chiral catalyst system lead to a high selectivity factor (s), which is a measure of the efficiency of the kinetic resolution. A high 's' factor indicates a significant difference in the reaction rates of the two enantiomers, allowing for the effective separation and isolation of one enantiomer in high enantiomeric excess (ee).

The enantiomeric excess of the unreacted starting material increases as the reaction progresses, and by carefully controlling the reaction time and conversion, it is possible to recover the less reactive enantiomer with high optical purity.

The findings from the study on 1-(1-alkynyl)cyclopropyl ketones suggest that similar kinetic resolution strategies could be applicable to this compound. The presence of the cyclopropyl ketone moiety is a key structural feature that allows for these types of transformations. The development of a suitable chiral catalyst system that can effectively differentiate between the enantiomers of this compound would be a critical step in achieving its successful kinetic resolution.

| Substrate Class | Catalyst System | Reaction Type | Key Outcome | Reference |

| 1-(1-Alkynyl)cyclopropyl ketones | Chiral Gold Complex | [4+4] Cycloaddition | High selectivity factor (s) in kinetic resolution | rsc.org |

Iii. Spectroscopic and Structural Elucidation Techniques

Advanced Spectroscopic Characterization Methods for 4-Chlorophenyl cyclopropyl (B3062369) ketone and its Derivatives

The characterization of 4-Chlorophenyl cyclopropyl ketone and its derivatives is heavily reliant on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the molecule's architecture.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure. Conformational analysis of aryl cyclopropyl ketones, including the 4-chloro substituted analog, has been extensively validated through NMR studies and molecular mechanics calculations. These studies indicate a preference for a bisected conformation, which maximizes the overlap between the cyclopropane (B1198618) orbitals and the aromatic π-system, leading to stabilizing conjugative interactions.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the cyclopropyl ring and the 4-chlorophenyl group. The aromatic protons typically appear as two sets of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons on the cyclopropyl ring give rise to complex multiplets in the upfield region due to their distinct chemical environments and spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | 7.95 | d | 8.6 |

| Aromatic (2H) | 7.45 | d | 8.6 |

| Cyclopropyl (1H, CH) | 2.60 - 2.75 | m | |

| Cyclopropyl (4H, CH₂) | 1.05 - 1.30 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbon, the carbons of the 4-chlorophenyl ring, and the carbons of the cyclopropyl ring. The chemical shift of the carbonyl carbon is particularly diagnostic.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic (C-Cl) | ~139 |

| Aromatic (C-H) | ~129.5 |

| Aromatic (C-H) | ~128.9 |

| Aromatic (C-C=O) | ~135 |

| Cyclopropyl (CH) | ~17 |

| Cyclopropyl (CH₂) | ~11 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, is a clear indicator of the presence of a single chlorine atom.

The fragmentation pattern provides further structural confirmation. Key fragments observed in the mass spectrum include the 4-chlorobenzoyl cation and the cyclopropyl cation. nih.gov

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 180/182 | [M]⁺ (Molecular ion) |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The presence of two mass units for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group. youtube.com The position of this band is influenced by the conjugation with the aromatic ring and the cyclopropyl group. Other significant absorptions include those for the aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibration.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) stretch | ~1685 | Strong |

| Aromatic C=C stretch | ~1600, ~1485, ~1400 | Medium to Weak |

| C-Cl stretch | ~1090 | Strong |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions. The conjugation between the phenyl ring, the carbonyl group, and the cyclopropyl ring influences the position and intensity of these bands. The π → π* transitions, which are typically of high intensity, are associated with the aromatic system and the conjugated carbonyl group. The n → π* transition of the carbonyl group is generally weaker and appears at a longer wavelength. masterorganicchemistry.com

Table 5: UV-Visible Absorption Maxima for this compound

| Transition | λmax (nm) |

| π → π | ~250 - 260 |

| n → π | ~320 - 330 |

Note: The exact absorption maxima and molar absorptivities can vary depending on the solvent used for the measurement.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and intrinsic properties of 4-Chlorophenyl cyclopropyl (B3062369) ketone. These ab initio calculations provide a detailed picture of the molecule's behavior without reliance on experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Chlorophenyl cyclopropyl ketone, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry) and to predict its vibrational frequencies.

These calculations help in understanding the geometric parameters such as bond lengths, bond angles, and dihedral angles. The conjugation between the 4-chlorophenyl ring and the carbonyl group, as well as the unique electronic nature of the cyclopropyl ring, are key features elucidated by DFT. While specific experimental data for this compound is not extensively published, DFT provides reliable theoretical values.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | The length of the double bond in the ketone group. | ~1.21 Å |

| C-Cl Bond Length | The length of the bond between the phenyl ring carbon and chlorine. | ~1.75 Å |

| C(aryl)-C(keto) Bond Length | The length of the single bond connecting the phenyl ring to the carbonyl carbon. | ~1.49 Å |

| C(keto)-C(cyclopropyl) Bond Length | The length of the single bond connecting the carbonyl carbon to the cyclopropyl ring. | ~1.50 Å |

| C-C(cyclopropyl) Bond Length | The average length of a carbon-carbon bond within the cyclopropyl ring. | ~1.51 Å |

| O=C-C(aryl) Bond Angle | The angle formed by the carbonyl oxygen, carbonyl carbon, and the attached aryl carbon. | ~120° |

Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is typically associated with the non-bonding electrons of the carbonyl oxygen and the π-system of the chlorophenyl ring. The LUMO is generally the π* (antibonding) orbital of the carbonyl group, centered on the electrophilic carbonyl carbon. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The conjugation with the aryl ring tends to lower the LUMO energy and raise the HOMO energy, reducing the gap compared to non-conjugated alkyl cyclopropyl ketones.

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; primarily located on the carbonyl oxygen and phenyl π-system. | Acts as an electron donor in reactions with electrophiles. |

| LUMO | Lowest energy orbital without electrons; primarily the C=O π* antibonding orbital. | Acts as an electron acceptor in reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Computational Studies on Reactivity and Selectivity

Computational studies have been instrumental in explaining the reactivity of aryl cyclopropyl ketones, including chloro-substituted variants, in various chemical transformations. nih.gov One area of focus has been the samarium(II) iodide (SmI₂) catalyzed intermolecular coupling reactions. nih.gov These studies reveal that the reactivity of aryl cyclopropyl ketones is significantly enhanced compared to their alkyl counterparts. mdpi.com

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling and simulation techniques are used to explore the dynamic behavior of this compound and its interactions with larger biological molecules.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

While no specific molecular docking studies have been published for this compound itself, numerous studies have been conducted on derivatives containing either a cyclopropyl group or a 4-chlorophenyl moiety. These studies illustrate the potential biological targets that could be relevant. For instance, compounds containing a 4-chlorophenyl group have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) kinase domain and Cyclooxygenase-2 (COX-2) to evaluate potential anticancer and anti-inflammatory activities, respectively. mdpi.comimpactfactor.org Similarly, derivatives containing a cyclopropyl group have been studied for their binding to bacterial DNA gyrase and opioid receptors. nih.govnih.gov These studies suggest that derivatives of this compound could be designed to interact with a variety of biological targets, forming key interactions like hydrogen bonds and hydrophobic contacts within the receptor's active site. nih.gov

| Structural Moiety | Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Epidermal Growth Factor Receptor (EGFR) | Anticancer | mdpi.com |

| 4-Chlorophenyl | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | impactfactor.org |

| 4-Chlorophenyl | α-Glucosidase / α-Amylase | Antidiabetic | nih.gov |

| Cyclopropyl | μ-Opioid Receptor (MOR) | Analgesic | nih.gov |

| Cyclopropyl | Bacterial DNA Gyrase | Antimicrobial | nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from rotation around its single bonds. For this compound, the key rotations are around the C(aryl)-C(keto) and C(keto)-C(cyclopropyl) bonds. The relative energies of these conformers create a potential energy landscape that determines the molecule's preferred shape.

Studies on simpler analogs like cyclopropyl methyl ketone show a preference for the s-cis conformation, where the methyl group is cis to the cyclopropyl ring. For aryl cyclopropyl ketones, the molecule tends to adopt a bisected conformation where the plane of the carbonyl group is aligned with a C-C bond of the cyclopropane (B1198618). The orientation of the 4-chlorophenyl ring relative to the ketone is also critical. Computational studies have revealed a fascinating link between the conformation of the aryl ring and the molecule's reactivity in SmI₂-catalyzed couplings. nih.govrsc.org An ortho-substituent on the aryl ring, for example, can force the ring to twist out of plane with the carbonyl group. This pre-twisted conformation can lead to enhanced reactivity by balancing electronic stabilization with the geometric requirements for subsequent reaction steps. nih.gov This interplay highlights how the conformational energy landscape directly influences chemical selectivity and efficiency. nih.govrsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The computational analysis of this compound and its derivatives is pivotal in understanding how its structural features influence biological activity. This is particularly relevant in the context of its role as a key intermediate in the synthesis of potent fungicides, such as cyproconazole (B39007). nih.gov Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide a systematic framework for elucidating these connections, guiding the design of new, more effective compounds.

Detailed Research Findings

Research into the derivatives of this compound, particularly the triazole fungicide cyproconazole, has established a clear link between the molecular structure and antifungal efficacy. The primary mechanism of action for azole fungicides is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. biotech-asia.orgnih.gov

The molecular architecture of cyproconazole, which is derived from this compound, features several key components that are critical for its biological activity: the 4-chlorophenyl group, the cyclopropyl moiety, a hydroxyl group, and a 1,2,4-triazole (B32235) ring. SAR studies focus on how modifications to these groups alter the inhibitory activity of the molecule.

The Role of the 4-Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring are significant for the molecule's interaction with the target enzyme. In silico predictions for a range of azole-based compounds have highlighted that the p-chlorophenyl group is important for achieving a strong affinity for lanosterol 14α-demethylase. nih.gov This is attributed to the electronic and steric properties of the chloro-substituted ring, which facilitate binding within the active site of the enzyme.

Stereochemistry and Activity: Cyproconazole has two chiral centers, leading to four stereoisomers. fao.orgfao.org The spatial arrangement of the substituents is critical for biological activity. Molecular dynamics simulations have shown that the different stereoisomers of cyproconazole exhibit varying rates of metabolism by cytochrome P450 enzymes. nih.gov These differences are due to how each isomer fits within the active site, which is restricted by hydrogen bonds and π-stacking interactions. nih.gov This highlights that the core structure derived from this compound provides the essential backbone, but the precise stereochemistry determines the ultimate biological efficacy.

The following table summarizes the general Structure-Activity Relationships for fungicides derived from the this compound scaffold, based on findings from related azole fungicides.

| Structural Moiety | Modification | Impact on Antifungal Activity | Rationale |

| Phenyl Ring | Substitution with electron-withdrawing groups (e.g., -Cl at para position) | Generally enhances activity | Improves binding affinity to the target enzyme active site through favorable electronic interactions. nih.gov |

| Substitution with bulky groups | May decrease or increase activity | Dependent on the size and shape of the enzyme's binding pocket. | |

| Cyclopropyl Group | Replacement with other alkyl groups | Can lead to reduced activity | The rigid conformation of the cyclopropyl ring is often optimal for orienting the molecule within the enzyme's active site. nih.govbenthamdirect.com |

| Triazole Ring | N-4 of the triazole ring | Essential for activity | Coordinates with the heme iron of the cytochrome P450 enzyme, leading to inhibition. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For complex molecules like the derivatives of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govresearchgate.netnih.gov

These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. The resulting data is then correlated with biological activity (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS). jmaterenvironsci.com

A typical 3D-QSAR study on azole fungicides would involve the following steps:

Data Set Preparation: A series of analogues with varying substituents on the core scaffold would be synthesized and their antifungal activity measured.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure.

Descriptor Calculation: CoMFA and CoMSIA fields are calculated for each molecule in the dataset.

Model Generation and Validation: A statistical model is built to correlate the calculated fields with the observed biological activity. The predictive power of the model is assessed using cross-validation techniques (e.g., leave-one-out) and by predicting the activity of a set of compounds not used in model generation. nih.gov

The output of such a study is often visualized as contour maps, which indicate regions where modifications to the molecule would likely lead to increased or decreased activity. For instance, a CoMFA steric contour map might show areas where bulky substituents are favored or disfavored.

The table below illustrates the key statistical parameters used to evaluate the robustness and predictive power of a QSAR model.

| Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is explained by the model. | > 0.6 |

| q² or r²cv (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained through cross-validation. | > 0.5 |

| r²pred (Predictive r² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.6 |

| Standard Error of Estimate (SEE) | The standard deviation of the residuals, indicating the precision of the model's predictions. | As low as possible |

| F-statistic | A measure of the statistical significance of the model. | High value |

While a specific, detailed QSAR model for this compound itself is not extensively published, the principles derived from studies on its fungicidal derivatives like cyproconazole are clear. The 4-chlorophenyl and cyclopropyl moieties are fundamental components of the pharmacophore, providing the necessary steric and electronic properties for potent inhibition of the target enzyme.

V. Chemical Transformations and Reactivity Studies

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropane (B1198618) ring in 4-chlorophenyl cyclopropyl ketone makes it a versatile substrate for a variety of ring-opening transformations. These reactions can be initiated by acids, nucleophiles, catalysts, or radicals, leading to the formation of diverse molecular architectures.

Under acidic conditions, the carbonyl group of cyclopropyl ketones can be protonated, which facilitates the cleavage of the cyclopropane ring. This process can lead to the formation of rearranged products. For instance, the treatment of cyclopropyl ketones with protic acids or Lewis acids can induce ring expansion, yielding cyclopentanones. nih.gov The ease of this ring-opening is influenced by substituents on the cyclopropyl ring. nih.gov While specific studies detailing the acid-catalyzed ring-opening of this compound are not prevalent in the searched literature, the general reactivity of cyclopropyl ketones suggests that it would undergo similar transformations, likely leading to substituted cyclopentanone (B42830) derivatives. nih.govnih.gov

The cyclopropane ring in cyclopropyl ketones can be opened by nucleophiles in a process known as homoconjugate addition. nih.gov This reaction typically requires activation of the cyclopropyl ketone, for example, by a Lewis acid, to make the ring more susceptible to nucleophilic attack. nih.gov Organocopper reagents, often in the presence of a Lewis acid like boron trifluoride, have been shown to be effective for the nucleophilic ring-opening of cyclopropyl ketones. nih.gov In the case of this compound, this would involve the addition of a nucleophile to the carbon atom of the cyclopropane ring that is beta to the carbonyl group, resulting in a γ-substituted ketone. The presence of the electron-withdrawing 4-chlorophenyl group can influence the regioselectivity of the ring-opening.

A notable example of this type of reaction is the nickel-catalyzed nucleophilic opening of phenyl cyclopropyl ketone with trimethylaluminum (B3029685) (AlMe3), where the resulting aluminum enolate can be trapped by various electrophiles. nih.govchemrxiv.org This suggests that similar transformations could be applied to this compound to generate a variety of functionalized products.

Transition metal catalysts, particularly those based on palladium, can promote the ring-opening and subsequent cycloisomerization of cyclopropyl ketones. acs.org These reactions can lead to the formation of various heterocyclic compounds, such as 4H-pyrans and furans, depending on the catalyst and reaction conditions. acs.org The reaction proceeds through the activation of a C-C bond in the cyclopropane ring by the metal catalyst. acs.org For example, PdCl2(CH3CN)2 has been used as a catalyst for the cycloisomerization of methylenecyclopropyl ketones into 4H-pyrans. acs.org While the direct application of these specific conditions to this compound is not explicitly detailed, the general principles of catalytic ring-opening cycloisomerization suggest its potential to be converted into various heterocyclic structures. acs.orgnih.gov

The cyclopropane ring can also be opened via radical-mediated pathways. beilstein-journals.org This can be initiated by the addition of a radical species to the ketone or by the generation of a radical on the cyclopropane ring itself. The resulting cyclopropylcarbinyl radical can then undergo rapid ring-opening to form a more stable homoallylic radical. beilstein-journals.orgnih.gov This intermediate can then participate in further reactions, such as cyclization or trapping by a radical scavenger. beilstein-journals.orgnih.gov For instance, the reaction of cyclopropanols with an oxidizing agent can generate an alkoxy radical that subsequently undergoes ring-opening. nih.gov Although specific examples involving this compound are not provided in the searched literature, the general mechanisms of radical-mediated ring-opening suggest that it could be a substrate for such transformations, leading to linear or cyclized products depending on the reaction conditions and the presence of other functional groups. beilstein-journals.orgnih.gov

Functional Group Interconversions and Derivatization

The ketone functionality of this compound provides a reactive site for various derivatization reactions, allowing for the synthesis of a wide range of related compounds.

Like other ketones, this compound readily reacts with hydroxylamine (B1172632) or its derivatives to form oximes. ontosight.aiic.ac.uk This condensation reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. ic.ac.uk The resulting oxime can exist as E and Z isomers due to restricted rotation around the C=N double bond. ontosight.ai

A variety of oxime ethers have been synthesized from this compound. These derivatives are often prepared for potential applications in medicinal chemistry and materials science. ontosight.aicymitquimica.com The synthesis typically involves the reaction of this compound with the corresponding O-substituted hydroxylamine. ontosight.ai

| Derivative Name | CAS Number | Molecular Formula | Reference |

| (E,Z)-4-Chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | 94097-88-8 | C17H15ClN2O3 | cymitquimica.comhabitablefuture.orgnih.gov |

| This compound O-(4-aminobenzyl)oxime | 94050-51-8 | C17H17ClN2O | guidechem.com |

These oxime derivatives themselves can serve as intermediates for further chemical transformations. tcichemicals.com For example, one such derivative, (4-Chlorophenyl)cyclopropylmethanone, O-[(4-nitrophenyl)methyl]oxime, was intended for use as an intermediate in the manufacture of a pesticide. canada.ca

Amide Bond Formation (e.g., Piperazine (B1678402) Derivatives)

The synthesis of piperazine-containing amides from cyclopropyl ketone precursors is a key transformation for creating compounds with potential biological activity. One documented method involves the linking of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid, a derivative of the ketone, through an amide bond. mdpi.com The process starts with the coupling of the carboxylic acid with a protected form of piperazine, such as Boc-piperazine (tert-butyl piperazine-1-carboxylate), using standard amide bond-forming reagents. mdpi.com Following the successful coupling, the protecting group (Boc) is removed under acidic conditions, for instance with trifluoroacetic acid in methylene (B1212753) dichloride, to yield the final piperazine amide product, 1-(4-chlorophenyl)cyclopropylmethanone. mdpi.com

Alternatively, the ketone functionality can be directly converted to an amine via reductive amination. General protocols for the reductive amination of ketones using reagents like sodium borohydride (B1222165) in the presence of an amine are well-established. organic-chemistry.org For cyclopropyl ketones specifically, catalytic systems using rhodium or ruthenium have been shown to facilitate reductive amination or lead to novel pyrrolidine (B122466) synthesis via ring expansion, respectively. nih.gov These methods offer a direct route from the ketone to various amine derivatives, including those of piperazine.

Reduction of the Ketone Functionality

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comquizlet.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. quizlet.com This is followed by protonation of the resulting alkoxide intermediate by a protic solvent, such as methanol (B129727) or ethanol, to yield the final alcohol product, (4-chlorophenyl)(cyclopropyl)methanol. masterorganicchemistry.comrsc.org

While NaBH₄ is effective, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. masterorganicchemistry.com The choice of reagent allows chemists to perform the reduction under various conditions, often with high yields. The process is generally chemoselective, leaving the cyclopropyl ring and the chloro-substituted aromatic ring intact. masterorganicchemistry.com

| Reducing Agent | Typical Solvent | Product | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (4-chlorophenyl)(cyclopropyl)methanol | Mild, selective for ketones/aldehydes. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | (4-chlorophenyl)(cyclopropyl)methanol | More powerful, reduces esters and carboxylic acids as well. masterorganicchemistry.com |

Cycloaddition Reactions Involving this compound

Aryl cyclopropyl ketones, including the 4-chloro substituted variant, are valuable substrates for formal [3+2] cycloaddition reactions. nih.govacs.org These reactions provide a powerful method for constructing highly substituted five-membered carbocyclic rings (cyclopentanes), which are challenging to prepare using other methods. nih.gov The key step in this process is the one-electron reduction of the ketone, often initiated by a photocatalyst under visible light irradiation. nih.govacs.org

The proposed mechanism involves the photoreduction of the Lewis acid-activated aryl cyclopropyl ketone. nih.gov This generates a ring-opened distonic radical anion, which can then react with a variety of alkenes or alkynes in a stepwise cycloaddition. nih.govnih.gov This method is notable for its ability to engage a broad range of reaction partners, including both electron-rich and electron-deficient alkenes. researchgate.net The aryl ketone moiety is crucial for the initial one-electron reduction step. nih.gov The reaction tolerates significant electronic variation on the aryl ring, with both electron-donating and electron-withdrawing substituents, including chloro groups, providing the corresponding cyclopentane (B165970) products in good yields. nih.gov

Catalytic Reactions and Method Development

Modern catalytic methods have significantly expanded the synthetic utility of this compound, enabling transformations that are otherwise difficult to achieve.

Transition metals play a pivotal role in catalyzing a variety of transformations involving aryl cyclopropyl ketones.

Nickel Catalysis : Nickel complexes have been shown to catalyze several key reactions. These include the [3+2] cycloaddition of cyclopropyl ketones with alkynes, which is facilitated by a combination of a nickel catalyst and dimethylaluminum chloride. dntb.gov.ua Nickel also catalyzes the borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) to produce valuable 4-oxoalkylboronates. organic-chemistry.org Furthermore, nickel-catalyzed reductive cross-coupling reactions allow for the γ-alkylation of aryl cyclopropyl ketones with alkyl halides, proceeding through a ring-opened γ-metallated enolate intermediate. nsf.govnih.gov

Ruthenium Catalysis : Ruthenium complexes are widely used as photosensitizers in the previously mentioned [3+2] photocycloaddition reactions. nih.govacs.orgnih.gov For example, [Ru(bpy)₃]²⁺ is a common photocatalyst that, upon excitation by visible light, initiates the single-electron transfer process required for the reaction. nih.gov Beyond photocatalysis, ruthenium has been shown to catalyze cross-coupling reactions of ketones that proceed via the cleavage of an alkenyl C–N bond from an in-situ generated enamine. rsc.org

Rhodium and Palladium Catalysis : Rhodium catalysis has been employed for the asymmetric photocycloaddition of cyclopropyl ketones to form chiral cyclopentane derivatives. researchgate.net It has also been shown to direct the reductive amination of cyclopropyl ketones. nih.gov Palladium catalysts can induce the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. researchgate.net

| Metal Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Ni(0) / Lewis Acid | [3+2] Cycloaddition | Substituted Dihydrofurans | dntb.gov.ua |

| Ni(0) / B₂(pin)₂ | Borylative Ring-Opening | 4-Oxoalkylboronates | organic-chemistry.org |

| Ni(II) / Zn / Ligand | Reductive γ-Alkylation | γ-Alkylated Ketones | nsf.govnih.gov |

| [Ru(bpy)₃]²⁺ / Light | [3+2] Photocycloaddition | Polysubstituted Cyclopentanes | nih.govacs.orgnih.gov |

| Chiral Rhodium Complex / Light | Asymmetric [3+2] Photocycloaddition | Chiral Cyclopentanes | researchgate.net |

| Palladium(0) | Stereoselective Ring-Opening | α,β-Unsaturated Ketones | researchgate.net |

While many transformations rely on metal catalysts, organocatalysis has emerged as a complementary strategy. In the context of [3+2] photocycloadditions of cyclopropyl ketones, a dual-catalyst approach combining a transition metal photoredox catalyst with a chiral Lewis acid has been developed for enantioselective reactions. nih.gov More recently, cooperative catalysis involving a visible light photosensitizer and a chiral hydrogen-bonding organocatalyst (like a squaramide) has been shown to enable the asymmetric [3+2] photocycloaddition of cyclopropyl ketones with vinylazaarenes. nih.gov This approach successfully controls the stereochemistry, leading to cyclopentyl ketones with high enantiomeric excess and diastereoselectivity. nih.gov The organocatalyst interacts with the reaction partner, such as a vinylazaarene, through hydrogen bonding, which directs the stereochemical outcome of the cycloaddition. nih.gov

Photochemical Transformations : As detailed in section 5.3, the most prominent photochemical reaction of this compound is the visible-light-mediated [3+2] cycloaddition. nih.govnih.gov This transformation is enabled by the generation of a ketyl radical upon single-electron transfer from an excited photocatalyst. nih.gov This strategy has been developed into a highly effective method for synthesizing complex cyclopentane structures with a high degree of stereocontrol, which is otherwise difficult to achieve. nih.govresearchgate.net

Electrochemical Transformations : Electrochemical methods offer a sustainable and mild alternative for chemical reductions. While specific studies on the electrochemical transformation of this compound are not prevalent, related systems demonstrate the potential of this approach. For instance, the electrochemical 1,4-reduction of α,β-unsaturated ketones has been successfully demonstrated using inexpensive materials and proceeding at ambient temperature. rsc.org Such methods, which use an electric current to drive the reduction, could potentially be adapted for the selective reduction of the ketone or for triggering ring-opening reactions in cyclopropyl ketone systems under controlled conditions.

Vi. Advanced Applications in Organic Synthesis and Medicinal Chemistry

Role as an Intermediate in Complex Molecule Synthesis

The chemical reactivity of 4-chlorophenyl cyclopropyl (B3062369) ketone allows it to serve as a foundational component in the construction of intricate molecular architectures. The ketone functional group readily undergoes reactions like nucleophilic addition, while the cyclopropyl and chlorophenyl moieties can be modified or incorporated into larger frameworks, making it a strategic starting material in multi-step syntheses. researchgate.net

A significant application of 4-chlorophenyl cyclopropyl ketone is in the agrochemical industry as a crucial precursor for fungicides. It is an important intermediate in the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. google.compatsnap.com This subsequent compound is the key building block for producing Cyproconazole (B39007), a broad-spectrum triazole fungicide. google.compatsnap.comgoogle.comwikipedia.org Cyproconazole is effective against a variety of fungal pathogens in crops such as cereals, coffee, and fruit trees by inhibiting sterol biosynthesis, a critical process for fungal cell membrane integrity. wikipedia.orgagropages.com The synthesis pathway underscores the industrial relevance of this compound in securing agricultural yields. google.compatsnap.com

In the realm of medicinal chemistry, this compound serves as a valuable starting material for creating scaffolds with potential therapeutic properties. While specific drug compounds directly synthesized from it are proprietary, its role is well-established in generating classes of molecules with known pharmacological relevance. researchgate.netresearchgate.net The synthesis of functionalized piperidines, for instance, which are core structures in many pharmaceutical agents, highlights the utility of related ketone precursors. researchgate.net The structural motif of the ketone is present in precursors for a range of biologically active compounds, establishing it as a key intermediate for libraries of potential drug candidates.

Heterocyclic compounds are of paramount importance in drug discovery, forming the core of many therapeutic agents. This compound is a versatile building block for synthesizing various heterocyclic systems.

Thiazoles: The ketone can be readily converted into its α-bromo derivative, 2-bromo-1-(4-chlorophenyl)ethanone. This intermediate reacts with thiosemicarbazide (B42300) derivatives in a classic Hantzsch-type synthesis to yield functionalized thiazoles. organic-chemistry.orgencyclopedia.pub For example, this pathway has been used to produce (E)-4-(4-Chlorophenyl)-2-(2-(cyclopropylmethylene)hydrazinyl)thiazole, a compound that incorporates both the chlorophenyl and cyclopropyl moieties into the final heterocyclic product. researchgate.net

Pyrazoles: The 4-chlorophenyl group is a key feature in many biologically active pyrazole (B372694) derivatives. nih.govdundee.ac.uknih.gov The standard synthesis for pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine. organic-chemistry.orgclockss.org this compound can be elaborated into suitable β-dicarbonyl precursors, facilitating access to complex pyrazole systems such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.govdundee.ac.uk

Thiadiazoles: The cyclopropyl group from the ketone has been incorporated into 2-amino-5-substituted-1,3,4-thiadiazoles, another class of heterocycles with known biological activities. The synthesis often proceeds from thiosemicarbazide, which cyclizes upon reaction with an appropriate acid derivative. nih.gov

Exploration of Biological Activities and Pharmacological Relevance

Derivatives synthesized from this compound have been the subject of significant research, revealing a range of biological activities. The unique combination of the cyclopropyl ring, the halogenated phenyl group, and the ketone (or the heterocycles derived from it) contributes to the pharmacological profile of these molecules.

The search for new antimicrobial agents has led to the investigation of compounds derived from this compound.

Antifungal Activity: Thiazole derivatives containing the cyclopropyl fragment have demonstrated potent antifungal properties. In a study of novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, several compounds showed exceptionally high activity against various Candida species, including strains isolated from clinical materials. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.015 µg/mL, indicating activity that is comparable or superior to the standard antifungal agent nystatin. researchgate.net

Table 1: Antifungal Activity of Selected Thiazole Derivatives A selection of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives synthesized using a 4-chlorophenyl precursor, showing potent activity against Candida species.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| (E)-4-(4-Chlorophenyl)-2-(2-(cyclopropylmethylene)hydrazinyl)thiazole | Candida albicans ATCC 10231 | 0.015 | researchgate.net |

| (E)-4-(4-Bromophenyl)-2-(2-(cyclopropylmethylene)hydrazinyl)thiazole | Candida albicans ATCC 10231 | 0.03 | researchgate.net |

| (E)-2-(2-(Cyclopropylmethylene)hydrazinyl)-4-phenylthiazole | Candida albicans ATCC 10231 | 0.015 | researchgate.net |

| (E)-4-(4-Chlorophenyl)-2-(2-(cyclopropylmethylene)hydrazinyl)thiazole | Candida glabrata D1 (clinical isolate) | 0.015 | researchgate.net |